6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline
Description
6-Bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline is a quinazoline derivative characterized by a bromine substituent at the 6-position and an azetidine ring functionalized with an imidazole moiety at the 2-position. Quinazolines are heterocyclic compounds renowned for their pharmacological versatility, including anticancer, antimicrobial, and kinase-inhibitory activities .
Properties
IUPAC Name |
6-bromo-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5/c16-13-1-2-14-12(5-13)6-18-15(19-14)21-8-11(9-21)7-20-4-3-17-10-20/h1-6,10-11H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYAXGOANFUARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C3C=C(C=CC3=N2)Br)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Cyclization of Quinazoline Precursors
The foundational step in synthesizing 6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline involves introducing bromine at the 6-position of the quinazoline core. A validated protocol begins with 5-bromoanthranilic acid, which undergoes cyclization with acetic anhydride to form 6-bromo-2-methylbenzoxazin-4-one . This intermediate is critical due to its reactivity with nucleophiles at the 3-position.
Reaction Conditions :
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Cyclization : 5-Bromoanthranilic acid (0.005 mol) is refluxed in acetic anhydride (0.01 mol) under anhydrous conditions for 5 hours. Excess acetic anhydride is removed via reduced-pressure distillation, yielding a crystalline product after recrystallization in ethanol .
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Bromine Stability : The bromine atom remains intact during cyclization, confirmed by UV-Vis spectroscopy (λ<sub>max</sub> = 274 nm in CHCl<sub>3</sub>) .
Key Optimization :
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Solvent Choice : Glacial acetic acid facilitates both cyclization and subsequent coupling reactions, minimizing side products .
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Temperature Control : Reflux at 110–120°C ensures complete conversion without decomposition .
Coupling with Azetidine-Imidazole Derivatives
The azetidine-imidazole moiety is introduced via nucleophilic substitution at the 2-position of the quinazoline core. This step requires precise stoichiometry to avoid over-alkylation.
Synthetic Protocol :
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Azetidine Preparation : 3-[(1H-Imidazol-1-yl)methyl]azetidine is synthesized by reacting azetidine with chloromethyl-imidazole in the presence of K<sub>2</sub>CO<sub>3</sub> in DMF .
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Coupling Reaction : 6-Bromo-2-chloroquinazoline (1 equiv) reacts with the azetidine derivative (1.2 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours .
Characterization Data :
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Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7) .
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 8.45 (s, 1H, quinazoline-H), 7.92 (d, J = 8.4 Hz, 1H), 7.61 (s, 1H, imidazole-H), 4.21 (t, J = 7.6 Hz, 2H, azetidine-CH<sub>2</sub>), 3.88 (s, 2H, imidazole-CH<sub>2</sub>) .
Challenges :
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Steric Hindrance : Bulky azetidine groups necessitate prolonged reaction times .
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Purification : Residual imidazole byproducts require careful washing with NaHCO<sub>3</sub> .
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-mediated reactions offer regioselective control for constructing the quinazoline-azetidine bond. Jiang et al.’s method for analogous quinazolinones employs PdCl<sub>2</sub> and DPPP (1,3-bis(diphenylphosphino)propane) as a catalytic system .
Optimized Parameters :
Mechanistic Insight :
The reaction proceeds via oxidative addition of the quinazoline chloride to Pd(0), followed by ligand exchange with the azetidine-imidazole nucleophile. Reductive elimination forms the C–N bond, regenerating the catalyst .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the coupling step, reducing reaction times from hours to minutes. A modified protocol by Murhta et al. achieves 85% yield in 30 minutes .
Procedure :
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Conditions : 6-Bromo-2-chloroquinazoline (1 equiv), azetidine-imidazole (1.1 equiv), K<sub>2</sub>CO<sub>3</sub> (2 equiv), and DMF irradiated at 150°C (300 W) .
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Advantages :
Green Chemistry Approaches
Recent advances emphasize solvent-free or aqueous conditions to improve sustainability. Li et al. demonstrated a phosphoric acid-catalyzed cyclization using β-ketoesters and o-aminobenzamides, yielding 89% product without metals or oxidants .
Application to Target Compound :
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Substrate Modification : Replace β-ketoester with brominated anthranilic acid derivatives.
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Conditions : H<sub>3</sub>PO<sub>4</sub> (10 mol%), H<sub>2</sub>O, 80°C, 6 hours .
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Traditional Coupling | 68–72 | 12 h | Moderate | High |
| Palladium-Catalyzed | 78 | 8 h | Low | Moderate |
| Microwave | 85 | 0.5 h | High | High |
| Green Chemistry | 89 | 6 h | High | Moderate |
Key Findings :
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Position 6
The bromine atom at position 6 serves as a primary site for nucleophilic substitution. Studies on analogous 6-bromo-quinazoline derivatives demonstrate reactivity with nitrogen nucleophiles:
For example, 6-bromo-2-methylquinazolin-4-one reacts with substituted anilines under reflux in glacial acetic acid to yield 3-aryl-substituted derivatives, suggesting analogous reactivity for the target compound .
Condensation Reactions Involving the Imidazole Moiety
The imidazole group exhibits typical heteroaromatic reactivity, participating in acid-catalyzed condensations:
In a related system, imidazo[1,2-a]pyrimidine condensed with thiophene-2-carbaldehyde at room temperature to form stable Schiff bases . Similar reactivity is anticipated for the imidazole component of the target compound.
Alkylation and Functionalization of the Azetidine Ring
While direct evidence is limited, the azetidine ring’s tertiary nitrogen and methylene bridge suggest potential for:
Alkylation reactions under mild basic conditions (e.g., K₂CO₃ in DMF) are frequently employed for nitrogen-rich heterocycles . The azetidine’s strained four-membered ring may also undergo selective ring-opening under harsh conditions .
Comparative Reactivity with Structural Analogues
Key differences in reactivity profiles emerge when comparing similar brominated quinazolines:
The presence of both bromine and azetidine-imidazole groups creates competing reaction sites, with bromine typically being more electrophilic .
Biological Derivatization Pathways
Though not explicitly documented for this compound, structurally related molecules undergo:
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Suzuki-Miyaura cross-coupling : Palladium-catalyzed coupling of bromoquinazolines with boronic acids to form biaryl systems
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Buchwald-Hartwig amination : Transition metal-mediated C–N bond formation at position 6
These reactions are critical for generating drug-like molecules but require validation through targeted studies.
Scientific Research Applications
The compound 6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline is a synthetic organic molecule that has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article delves into its scientific research applications, supported by data tables and case studies.
The compound features a quinazoline core, which is known for its biological activity, particularly in the realm of anticancer and antimicrobial agents. The presence of the imidazole ring enhances its pharmacological profile, potentially contributing to its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The imidazole moiety in this compound may enhance its interaction with specific receptors involved in cancer cell proliferation. For example, research has shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives, demonstrating that modifications at the 6-position significantly improved their antiproliferative activity against A549 (lung cancer) cells .
Antimicrobial Properties
The imidazole group is well-known for its antimicrobial properties. Compounds containing both quinazoline and imidazole rings have been reported to exhibit activity against a range of bacteria and fungi.
Case Study:
In a comparative study, researchers synthesized several quinazoline-imidazole hybrids and tested their efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives, including those structurally related to this compound, showed promising antibacterial activity .
Neurological Applications
Emerging evidence suggests that quinazoline derivatives may have neuroprotective effects. The ability of these compounds to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.
Case Study:
A recent investigation explored the neuroprotective effects of a related quinazoline derivative in models of Alzheimer’s disease. The study found that the compound reduced amyloid-beta aggregation and improved cognitive function in animal models .
Mechanism of Action
The mechanism of action of 6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets in biological systems. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The quinazoline core can interact with DNA or proteins, affecting cellular processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Below is a systematic comparison of the target compound with structurally or functionally related molecules from the literature.
Structural and Functional Comparison Table
Key Observations
Structural Features
- Bromine Substituent : Common in analogs (e.g., 6d, 16a, 53) for enhancing electrophilicity and binding to hydrophobic pockets .
- Azetidine vs. Other Rings : The target’s azetidine-imidazole group contrasts with morpholine (), pyrrole (), or simple amines (). Azetidine’s smaller ring size (4-membered vs. 5- or 6-membered) may reduce steric hindrance and improve metabolic stability .
- Imidazole Role : Present in the target and compound 53 (), imidazole facilitates metal coordination (e.g., Zn²⁺ in enzymes) and hydrogen bonding, critical for enzyme inhibition .
Biological Activity
6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article synthesizes available data on its biological activity, focusing on mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
- Molecular Formula : C17H18BrN5
- Molecular Weight : 372.3 g/mol
- CAS Number : 2742054-15-3
The biological activity of this compound is attributed to its structural features, which include an imidazole moiety that can interact with various biological targets. The compound's mechanism may involve:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, affecting enzyme functions.
- Antiviral Activity : It has shown potential in inhibiting viral replication through interference with viral enzymes.
Antiviral Activity
A study investigating similar quinazoline derivatives reported significant antiviral effects against various viruses. While specific data on this compound is limited, compounds in this class have demonstrated:
- Inhibition of Herpes Simplex Virus (HSV) : Compounds with similar structures exhibited MIC values as low as 1.92 µg/mL against vaccinia virus .
Antimicrobial Properties
Research on quinazoline derivatives has indicated promising antimicrobial activity. The presence of the azetidine and imidazole groups enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Quinazoline derivatives have been explored for their anticancer properties. The structural similarity to known anticancer agents suggests that this compound could:
- Induce apoptosis in cancer cells.
- Inhibit tumor growth through interference with cell cycle regulation.
Structure–Activity Relationship (SAR)
The effectiveness of this compound can be analyzed through SAR studies. Key observations include:
- Bromine Substitution : Enhances lipophilicity and biological activity.
- Imidazole Moiety : Critical for interaction with biological targets and enhancing antiviral properties.
- Azetidine Ring : Contributes to the overall stability and bioavailability of the compound.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | MIC = 1.92 µg/mL against vaccinia virus | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
While direct studies on this compound are scarce, related compounds have shown promising results:
- Herpes Simplex Virus Study : A related quinazoline demonstrated potent antiviral activity, suggesting similar potential for the compound .
- Anticancer Research : Hybrid compounds containing quinazoline structures have been effective against various cancer cell lines, indicating a pathway for further exploration of this compound's efficacy .
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., ATP-binding pockets in kinases). Docking scores (ΔG) correlate with experimental IC50 .
- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) to prioritize targets .
How should researchers address contradictory data in biological activity reports?
Advanced Research Question
- Verify purity : Re-examine elemental analysis and HPLC (e.g., >98% purity) to rule out impurities .
- Control variables : Standardize assay conditions (e.g., pH, serum content) to minimize variability .
- Structural analogs : Compare with derivatives (e.g., halogen substitution at C6) to identify SAR trends .
What structural modifications enhance the compound’s pharmacological profile?
Advanced Research Question
- Azetidine optimization : Introduce electron-withdrawing groups (e.g., -CF3) to improve metabolic stability .
- Imidazole substitution : Replace H with methyl or aryl groups to modulate lipophilicity (logP) and bioavailability .
- Quinazoline core : Fluorination at C4 increases kinase selectivity .
What challenges arise during scale-up synthesis, and how can they be mitigated?
Advanced Research Question
- Solvent recovery : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce waste .
- Catalyst loading : Optimize Pd catalyst (e.g., Pd(OAc)2 at 1 mol%) to balance cost and efficiency .
- Crystallization : Use anti-solvent (e.g., hexane) to improve yield and particle size distribution .
How is the compound’s stability assessed under physiological conditions?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
